4-Chloro-3-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLGXPWQZDOMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192078 | |

| Record name | 4-Chloro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38818-50-7 | |

| Record name | 4-Chloro-3-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38818-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038818507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LXB7YNM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-3-nitrobenzoyl chloride

This guide provides a comprehensive overview of the essential physical and chemical properties of 4-Chloro-3-nitrobenzoyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a blend of technical data and practical insights.

Introduction

This compound (C₇H₃Cl₂NO₃) is a highly reactive acyl chloride containing both a chloro and a nitro functional group on the benzoyl moiety.[1] Its molecular structure makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[2] The strategic placement of the chloro and nitro groups influences its reactivity and allows for precise chemical modifications, making it an invaluable reagent for creating complex therapeutic molecules.[2] A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the quality control of synthesized products.

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to interpreting its physical and chemical behavior.

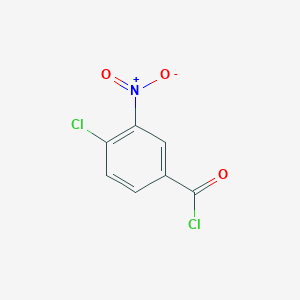

Molecular Diagram

Caption: Molecular structure of this compound.

Core Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. These parameters are critical for designing experimental setups, purification procedures, and for ensuring safe storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][3][4][5] |

| Molecular Weight | 220.01 g/mol | [1][3][5] |

| CAS Number | 38818-50-7 | [1][3][4][5] |

| Appearance | Beige to pale yellow solid | [4][6] |

| Melting Point | 47-54 °C (lit.) | [1][7] |

| Boiling Point | 199-200 °C at 60 torr | [6] |

| Solubility | Insoluble in water.[6] Soluble in chloroform (slightly).[8] Decomposes in water. | [9] |

| Purity | Typically ≥98% | [1][4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are typical data obtained from standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹H NMR (CDCl₃) δ: 8.61 (1H, d), 8.26 (1H, dd), 7.78 (1H, d).[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

The NIST WebBook provides the mass spectrum for this compound, which can be used for structural confirmation.[11][12]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[10] A common method involves the reaction of the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.[10]

Illustrative Synthesis Workflow:

Caption: Simplified workflow for the synthesis of this compound.

The presence of the acyl chloride group makes the compound highly susceptible to nucleophilic attack. It readily reacts with water, alcohols, and amines, which necessitates its handling in anhydrous conditions.[9][13] The electron-withdrawing nature of the nitro and chloro groups further activates the acyl chloride for nucleophilic substitution reactions.

Safety, Handling, and Storage

Due to its reactive and corrosive nature, strict safety protocols must be followed when handling this compound.

Hazard Identification:

-

GHS Pictograms: GHS05 (Corrosion)[1]

-

Signal Word: Danger[1]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][3]

-

Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363.[1]

Personal Protective Equipment (PPE):

-

Appropriate PPE includes eyeshields, faceshields, gloves, and a type P3 (EN 143) respirator cartridge.[1]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, strong oxidizing agents, and strong bases.[9][13]

-

The recommended storage temperature is under an inert atmosphere at 2-8°C.[8]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature allows for sequential or selective reactions, enabling the construction of complex molecular architectures. The chloro and nitro groups can be further modified or replaced to introduce different functionalities, making it a versatile scaffold in medicinal chemistry.[2][14]

Conclusion

A comprehensive understanding of the physical properties of this compound is essential for its effective and safe utilization in research and development. This guide provides a detailed summary of its key characteristics, from its molecular structure and physical constants to its reactivity and handling protocols. By adhering to the principles of scientific integrity and safety, researchers can confidently employ this versatile intermediate in the synthesis of novel and impactful pharmaceutical agents.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3-Chloro-4-nitrobenzoyl chloride. [Link]

-

NIST. This compound. [Link]

-

Cheméo. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3Cl2NO3 | CID 123477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound(38818-50-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. 38818-50-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-nitrobenzoyl chloride chemical structure and IUPAC name.

An In-depth Technical Guide to 4-Chloro-3-nitrobenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, synthesis protocols, and critical applications, with a focus on its role as a versatile building block in the creation of complex molecular architectures.

Chemical Identity and Structure

This compound is an acyl halide characterized by a benzene ring substituted with a chloro group at the 4-position, a nitro group at the 3-position, and a benzoyl chloride functional group at the 1-position.[1][2] This specific arrangement of functional groups imparts a high degree of reactivity, making it a valuable reagent in organic chemistry.

-

IUPAC Name: this compound[1]

-

CAS Number: 38818-50-7[1]

-

Synonyms: 3-nitro-4-chlorobenzoyl chloride, Benzoyl chloride, 4-chloro-3-nitro-[1][4]

The structure contains three key functional groups: the highly reactive acyl chloride, the electron-withdrawing nitro group, and a halogen substituent. The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution. The nitro and chloro groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution, influencing the regioselectivity of further reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis. The compound is a white to light-colored solid under standard conditions.[2][5]

| Property | Value | Source |

| Molecular Weight | 220.01 g/mol | [1][2] |

| Melting Point | 47-54 °C (lit.) | [2] |

| Boiling Point | 301.7±22.0 °C (Predicted) | [2] |

| Form | Solid / Powder | [2][4] |

| Solubility | Soluble in Chloroform (Slightly) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[5] This conversion is a standard and efficient method for producing acyl chlorides.

Synthetic Pathway Overview

Caption: General synthesis of this compound.

Causality in Reagent Selection: The choice of chlorinating agent is critical and depends on the desired scale, purity requirements, and reaction conditions.

-

Oxalyl Chloride: Often preferred in laboratory settings for its mild reaction conditions and the production of only gaseous byproducts (CO, CO₂, HCl), which simplifies purification.[5] A catalytic amount of N,N-dimethylformamide (DMF) is typically used to form the Vilsmeier reagent in situ, which is the active electrophilic species that accelerates the reaction.

-

Thionyl Chloride (SOCl₂): A common and cost-effective reagent, particularly for larger-scale syntheses.[6] Like oxalyl chloride, its byproducts (SO₂ and HCl) are gaseous.[6] The reaction can sometimes be more aggressive and may require higher temperatures.

Detailed Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This protocol is adapted from established laboratory procedures.[5]

Materials:

-

4-Chloro-3-nitrobenzoic acid (1.0 eq)

-

Oxalyl chloride (1.3 eq)

-

Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Hexane

Procedure:

-

Suspend 4-chloro-3-nitrobenzoic acid (e.g., 20 g) in dichloromethane in a reaction flask equipped with a stirrer.[5]

-

Add a catalytic amount of DMF (e.g., 1 cm³).[5]

-

Slowly add a solution of oxalyl chloride (e.g., 13 g) in dichloromethane to the stirred suspension over a period of 1 hour.[5]

-

Stir the reaction mixture at approximately 30°C for 5 hours, during which the mixture should become homogeneous.[5]

-

Continue stirring at ambient temperature for an additional 18 hours to ensure the reaction goes to completion.[5]

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.[5]

-

Triturate the resulting white solid with hexane and dry to yield the final product, this compound.[5]

Self-Validation: The success of the synthesis can be confirmed by melting point analysis (expected range 49°-51°C) and spectroscopic methods like ¹H NMR.[5]

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its high reactivity allows it to readily form amide and ester bonds, which are fundamental linkages in a vast number of drug molecules. The precursor, 4-chloro-3-nitrobenzoic acid, is recognized for its role in creating complex therapeutic molecules for conditions ranging from inflammation to microbial infections.[7]

Workflow: Role as a Pharmaceutical Intermediate

Caption: Synthetic utility in pharmaceutical development.

A common synthetic strategy involves:

-

Amidation: Reacting this compound with a primary or secondary amine to form a stable N-substituted 4-chloro-3-nitrobenzamide. This acylation step is typically rapid and high-yielding.

-

Nitro Reduction: The nitro group on the benzamide intermediate is then reduced to an amine. This transformation is pivotal as it introduces a new nucleophilic site on the molecule.

-

Further Elaboration: The newly formed amino group can be used for subsequent reactions, such as cyclizations to form heterocyclic cores (e.g., benzimidazoles) or further coupling reactions to build the final complex API. This stepwise approach is central to the synthesis of various targeted therapies.[8]

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: It causes severe skin burns and eye damage.[1] It is harmful if it comes into contact with skin.[1] The substance is a lachrymator and causes chemical burns to the respiratory and gastrointestinal tracts if inhaled or ingested.[9]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[9] Wear appropriate protective gloves, clothing, and eye/face protection (eyeshields, faceshield).[9][10] A NIOSH-approved respirator should be used when necessary.[9]

-

Handling: Do not breathe dust, vapor, mist, or gas.[9] Avoid contact with skin, eyes, or clothing.[9] It may be sensitive to air and moisture.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated corrosives area.[2][9] Keep away from incompatible materials such as strong oxidizing agents.[2][9]

In case of accidental exposure, immediately flush the affected area with plenty of water and seek immediate medical attention.[9]

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its trifunctional nature provides a robust platform for synthetic chemists to construct complex molecules, particularly within the pharmaceutical industry. A comprehensive understanding of its properties, synthesis, and handling is crucial for leveraging its synthetic potential safely and effectively in research and development.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123477, this compound. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. Retrieved from PubChem. [Link]

-

Matrix Fine Chemicals. (n.d.). 4-NITROBENZOYL CHLORIDE | CAS 122-04-3. Retrieved from Matrix Fine Chemicals. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19077614, 3-Chloro-4-nitrobenzoyl chloride. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from MDPI. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from Organic Syntheses. [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from SIELC Technologies. [Link]

Sources

- 1. This compound | C7H3Cl2NO3 | CID 123477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 38818-50-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(38818-50-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 4-Chloro-3-nitrobenzoyl chloride in Complex Synthesis

An In-depth Technical Guide to 4-Chloro-3-nitrobenzoyl chloride for Advanced Synthesis

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the fields of pharmaceutical and fine chemical synthesis. Its strategic value lies in the orthogonal reactivity of its constituent functional groups: a highly reactive acyl chloride, a deactivating nitro group, and a directing chloro group. This specific arrangement of substituents on the benzene ring allows for sequential and controlled chemical transformations, making it a versatile building block for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reaction mechanisms and critical role in drug development. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full synthetic potential.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective and safe use in any experimental setting.

| Property | Value | Source(s) |

| CAS Number | 38818-50-7 | [1][2] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][3] |

| Molecular Weight | 220.01 g/mol | [2][4] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 3-nitro-4-chlorobenzoyl chloride, Benzoyl chloride, 4-chloro-3-nitro- | [1][5] |

| Appearance | Solid | [1] |

| Melting Point | 47-54 °C (lit.) | [2] |

Synthesis of this compound: A Mechanistic Perspective

The most common and efficient laboratory-scale synthesis of this compound involves the conversion of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. The choice of chlorinating agent is critical for ensuring high yield and purity. While agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective, using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is often preferred for its mild conditions and the gaseous nature of its byproducts (CO₂, CO, HCl), which simplifies purification.

The reaction proceeds via the Vilsmeier-Haack mechanism, where DMF and oxalyl chloride react to form the electrophilic Vilsmeier reagent, an iminium salt. This reagent then activates the carboxylic acid, facilitating nucleophilic attack by the chloride ion to yield the final acyl chloride.

Caption: Schematic of amide bond formation.

Friedel-Crafts Acylation

As an acyl chloride, it is a classic electrophile for Friedel-Crafts acylation reactions. [4]In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), it generates a highly electrophilic acylium ion. This ion can then acylate electron-rich aromatic substrates to form diaryl ketones.

Causality Behind Experimental Choices:

-

Catalyst: Anhydrous AlCl₃ is used in stoichiometric amounts because it complexes with the product ketone, rendering it inactive.

-

Substrate Limitation: The reaction is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene itself) because the electron-poor ring cannot effectively attack the acylium ion. [4]The choice of the aromatic partner is therefore critical for success.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound is realized in its role as a versatile scaffold for building Active Pharmaceutical Ingredients (APIs). [6]The nitro group, while deactivating in electrophilic aromatic substitution, is a key functional handle. It can be readily reduced to an amine, which then serves as a nucleophile or a point for further functionalization, such as diazotization or cyclization reactions to form heterocyclic systems common in drug molecules.

This step-wise functionalization allows for the construction of complex molecules used in various therapeutic areas:

-

Anticoagulants: The related benzamide scaffold is central to the synthesis of direct thrombin inhibitors like Dabigatran. [7]* Anti-Cancer Agents: It serves as an intermediate for tyrosine kinase inhibitors. [7]* Anti-Viral Drugs: The structure is a precursor for protease inhibitors used in treating infections like Hepatitis C. [7]

Caption: Role as a versatile building block in a multi-step API synthesis.

Safety, Handling, and Storage

As a reactive acyl halide, this compound presents significant hazards and must be handled with appropriate precautions.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Measures |

| Skin Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. [5] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Acute Toxicity | - | H312: Harmful in contact with skin. [5] | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Reactivity | - | Reacts with water, releasing toxic gas. | P402+P404: Store in a dry place. Store in a closed container. |

Handling:

-

Always handle in a well-ventilated chemical fume hood. [8]* Avoid inhalation of dust and contact with skin and eyes. [4]* Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with a face shield. [8]* Ensure an emergency eyewash station and safety shower are readily accessible.

Storage:

-

Store in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

-

The container must be tightly sealed to prevent hydrolysis from atmospheric moisture.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for complex organic synthesis. Its predictable reactivity, coupled with the latent functionality of the nitro group, provides a logical and efficient pathway for the elaboration of high-value molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist aiming to incorporate this powerful building block into their research and development programs.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

This compound | C7H3Cl2NO3 | CID 123477. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C7H3Cl2NO3 | CID 123477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-nitrobenzoyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 4-chloro-3-nitrobenzoyl chloride from 4-chloro-3-nitrobenzoic acid. As a crucial intermediate in the development of pharmaceuticals and other high-value organic compounds, a robust and well-understood synthetic protocol is paramount. This document delves into the mechanistic underpinnings, practical experimental procedures, and critical safety considerations for this transformation.

Reaction Overview and Strategic Importance

This compound is a versatile chemical building block. Its utility is derived from the distinct reactivity of its functional groups: the highly electrophilic acyl chloride, the nitro group which can be reduced to an amine, and the chloro substituent which can undergo nucleophilic substitution.[1] The conversion from the corresponding carboxylic acid is a fundamental step in activating the carboxyl group for subsequent reactions, such as amidation or esterification, which are common in the synthesis of active pharmaceutical ingredients (APIs).[2][3]

The primary method for this synthesis involves the treatment of 4-chloro-3-nitrobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most prevalent reagents for this purpose, offering high efficiency and procedural simplicity.[2][4]

Mechanistic Rationale: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution. The core principle involves transforming the hydroxyl group (-OH) of the carboxylic acid, which is a poor leaving group, into a highly effective leaving group.[5]

When using **thionyl chloride (SOCl₂) **, the mechanism proceeds as follows:

-

Activation: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[6]

-

Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate.[7]

-

Nucleophilic Attack: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[6]

-

Product Formation: The tetrahedral intermediate collapses, eliminating the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion.[6][7] The irreversible nature of this step, due to the escape of gases, ensures high yields.[7]

A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction, particularly for less reactive carboxylic acids. DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent activating agent.[2][7]

Experimental Protocol

This section details a reliable, step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

-

4-chloro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Gas trap to neutralize HCl and SO₂ fumes

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure using Thionyl Chloride:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (e.g., 15 mmol) in an anhydrous solvent like dichloromethane.[8] Add a few drops of anhydrous DMF to act as a catalyst.

-

Reagent Addition: Slowly add thionyl chloride (e.g., 16.5 mmol, ~1.1 equivalents) to the stirred suspension at room temperature.[8] The reaction is exothermic and will produce gaseous HCl and SO₂. Ensure the setup is in a well-ventilated fume hood and connected to a gas trap (e.g., a bubbler with NaOH solution).

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours.[8][9] The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[8][9]

-

Purification: The crude this compound can often be used directly for the next step. For higher purity, it can be purified by vacuum distillation or by trituration with a non-polar solvent like hexane to yield a solid product.[9][10]

Procedure using Oxalyl Chloride:

A similar procedure can be followed using oxalyl chloride, typically in a solvent like dichloromethane with catalytic DMF at room temperature.[10]

Physicochemical Data and Characterization

Proper characterization of the starting material and the final product is essential for ensuring the quality and success of the synthesis.

| Property | 4-Chloro-3-nitrobenzoic Acid | This compound |

| Molecular Formula | C₇H₄ClNO₄[1] | C₇H₃Cl₂NO₃[11] |

| Molecular Weight | 201.56 g/mol [1] | 220.01 g/mol [11] |

| Appearance | White to light yellow crystalline powder[1][12] | Beige to pale yellow solid[13] |

| Melting Point | 180-183 °C[14][15] | 47-54 °C[16] |

| Boiling Point | 371.6 °C (Predicted)[14] | 199-200 °C at 60 torr[13] |

| CAS Number | 96-99-1[1] | 38818-50-7[16] |

The final product should be characterized by standard analytical techniques such as ¹H NMR spectroscopy, IR spectroscopy, and melting point analysis to confirm its identity and purity.[10]

Safety and Handling

Extreme caution must be exercised throughout this procedure.

-

Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases.[17][18] It can cause severe burns to the skin, eyes, and respiratory tract.[17][19] Always handle thionyl chloride in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[17][19]

-

This compound: This product is also corrosive and causes severe skin burns and eye damage.[11][16] Inhalation may be harmful.

-

Gas Evolution: The reaction generates significant amounts of toxic and corrosive gases (HCl and SO₂). The reaction apparatus must be equipped with a gas trap containing a basic solution (e.g., NaOH) to neutralize these fumes.[9]

-

Moisture Sensitivity: All reagents and glassware must be scrupulously dry, as both thionyl chloride and the acyl chloride product are readily hydrolyzed by moisture.[7][20]

Workflow and Process Visualization

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend reflux time; ensure catalytic DMF is active and anhydrous. |

| Moisture contamination | Ensure all glassware is oven-dried and reagents are anhydrous. | |

| Product is an oil or fails to solidify | Impurities present (e.g., residual solvent or SOCl₂) | Ensure complete removal of volatiles on the rotary evaporator. Purify via vacuum distillation. |

| Dark reaction color | Impure starting materials or side reactions | Use purified starting materials. Avoid overheating during the reaction.[21] |

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024-04-01). Available from: [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]

-

PubChem. This compound | C7H3Cl2NO3 | CID 123477. Available from: [Link]

-

ChemSrc. 4-chloro-3-nitrobenzoic acid. Available from: [Link]

-

OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. Available from: [Link]

- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Organic Syntheses Procedure. p-NITROBENZOYL CHLORIDE. Available from: [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]

-

Organic Syntheses Procedure. m-NITROBENZAZIDE. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. Available from: [Link]

-

NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

- Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.

-

Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available from: [Link]

- Google Patents. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

-

ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available from: [Link]

-

Organic Syntheses Procedure. p-NITROBENZOYL CHLORIDE. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. orgosolver.com [orgosolver.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. This compound | C7H3Cl2NO3 | CID 123477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chloro-3-nitrobenzoic acid(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. This compound(38818-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. 4-Chloro-3-nitrobenzoic acid | 96-99-1 [chemicalbook.com]

- 16. This compound 98 38818-50-7 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. westliberty.edu [westliberty.edu]

- 19. nj.gov [nj.gov]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzoyl Chloride in Organic Solvents

Abstract

4-Chloro-3-nitrobenzoyl chloride is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and dye industries.[1] Its utility is derived from the distinct reactive sites on its benzene ring: a highly electrophilic acyl chloride, a deactivating nitro group, and a chloro substituent. A comprehensive understanding of its solubility and reactivity in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the success of synthetic campaigns. This guide provides a detailed analysis of the solubility profile of this compound, grounded in its physicochemical properties and extensive reactivity considerations. It further outlines a rigorous experimental protocol for the quantitative determination of its solubility, offering a practical framework for researchers, chemists, and drug development professionals.

Physicochemical Properties and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid at room temperature, typically appearing as a beige or pale yellow crystalline solid.[2][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂NO₃ | [4][5] |

| Molecular Weight | 220.01 g/mol | [4] |

| Appearance | Beige to pale yellow solid | [2][3] |

| Melting Point | 47-54 °C | [3] |

| Boiling Point | 199-200 °C (at 60 torr) | [2] |

| SMILES String | O=C(Cl)c1ccc(Cl)c([O-])c1 | |

| InChI Key | IWLGXPWQZDOMSB-UHFFFAOYSA-N | [5] |

The molecule's solubility is governed by a balance of competing factors:

-

The Acyl Chloride Group (-COCl): This is the most significant functional group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Its high reactivity, particularly with protic solvents, is a defining characteristic that often supersedes simple dissolution.[6]

-

The Nitro Group (-NO₂): This is a strong electron-withdrawing group that contributes significantly to the molecule's overall polarity.

-

The Chloro Group (-Cl): This halogen atom also contributes to the molecule's polarity and influences its interactions with solvents.

Collectively, these features create a polar molecule. According to the principle of "like dissolves like," one would predict higher solubility in polar solvents compared to nonpolar solvents. However, the reactivity of the acyl chloride group necessitates a more nuanced classification of solvents.

Solvent Selection: A Dichotomy of Solubility vs. Reactivity

For acyl chlorides, the choice of solvent is not merely about dissolution but about chemical compatibility. Solvents must be categorized based on their potential to react with the solute.

Reactive Solvents: Polar Protic Media

Polar protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are incompatible with this compound. These solvents act as nucleophiles, readily attacking the electrophilic carbonyl carbon in a nucleophilic acyl substitution reaction.[6][7]

-

Hydrolysis: Reaction with water leads to rapid decomposition into the corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid, and hydrogen chloride (HCl) gas.[6][8] This reaction is often vigorous.

-

Alcoholysis: Reaction with alcohols produces the corresponding ester and HCl.[7]

-

Aminolysis: Reaction with ammonia or primary/secondary amines yields the corresponding amide and HCl.[7]

Therefore, these solvents cannot be used to prepare stable solutions of this compound. Any observed "solubility" is, in fact, a chemical transformation.

Generally Suitable Solvents: Polar Aprotic Media

Polar aprotic solvents are the preferred choice for dissolving this compound without degradation. These solvents possess polar characteristics that can solvate the molecule but lack the acidic protons that initiate decomposition. It is critical that these solvents be anhydrous (dry), as even trace amounts of moisture can cause hydrolysis.[8][9]

Common examples include:

-

Dichloromethane (DCM)

-

Chloroform

-

Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Acetone

-

Acetonitrile (MeCN)

Limited Utility Solvents: Nonpolar Media

Nonpolar solvents, such as hexanes, cyclohexane, and toluene, are generally poor solvents for the highly polar this compound. While they are unreactive, their inability to form significant dipole-dipole interactions with the solute results in very low solubility. They may be useful, however, as anti-solvents in recrystallization procedures.

Table 2: Qualitative Solubility and Reactivity Profile

| Solvent Class | Representative Solvents | Interaction Type | Suitability for Solution Prep | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Reactive | Unsuitable | Nucleophilic attack by the solvent leads to rapid decomposition (hydrolysis, alcoholysis).[6] |

| Polar Aprotic | DCM, THF, Chloroform, Ethyl Acetate | Soluble | Highly Suitable | Solvates the polar molecule without reacting. Must be anhydrous to prevent hydrolysis.[8] |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble / Insoluble | Limited | Insufficient polarity to effectively dissolve the solute. Can be used for recrystallization. |

Logical Framework for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate solvent system for this compound, prioritizing chemical stability.

Caption: Logical workflow for selecting a compatible solvent.

Experimental Protocol: Quantitative Solubility Determination by UV-Vis Spectroscopy

This protocol provides a reliable method for determining the solubility of this compound in a chosen anhydrous aprotic solvent. The method relies on creating a saturated solution, then measuring the concentration of the dissolved solute in a diluted aliquot via UV-Visible spectroscopy, which is a common technique for solubility analysis.[10][11]

Core Principle

A saturated solution is prepared by adding an excess of the solute to a solvent and allowing it to reach equilibrium at a constant temperature. The concentration of the solute in the clear supernatant is then measured. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte.

Safety Precautions

-

This compound is corrosive and causes severe skin burns and eye damage.[4] It is also a lachrymator.[12]

-

Always handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

All glassware must be oven-dried to remove residual moisture. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

Methodology

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in the chosen anhydrous solvent in a 20 mL volumetric flask. Fill to the mark to create a stock solution of known concentration (approx. 1 mg/mL).

-

Serial Dilutions: Prepare a series of at least five standard solutions by serially diluting the stock solution. For example, prepare standards with concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.

-

Spectroscopic Measurement: Determine the wavelength of maximum absorbance (λ_max) by scanning the most concentrated standard. Measure the absorbance of all standards at this λ_max.

-

Plotting: Plot a graph of Absorbance vs. Concentration (µg/mL). The resulting plot should be linear, and the equation of the line (y = mx + c) will be used for quantification.

Part B: Preparation of Saturated Solution

-

Equilibration: Add an excess amount of this compound (e.g., 100 mg) to a vial containing a known volume of the anhydrous solvent (e.g., 5 mL).

-

Agitation: Seal the vial and place it in a temperature-controlled shaker or on a stir plate in a constant temperature bath. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[13] The temperature must be rigorously controlled and recorded.

-

Phase Separation: Remove the vial and allow the undissolved solid to settle. To ensure a particle-free supernatant, centrifuge the sample.

Part C: Analysis

-

Dilution: Carefully take a small, precise aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a known, large volume of the solvent (e.g., into a 10 mL volumetric flask). The dilution factor must be chosen to ensure the final concentration falls within the range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at the predetermined λ_max.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Concentration_diluted = (Absorbance - y_intercept) / slope

-

-

Final Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility at the recorded temperature.

-

Solubility (mg/mL) = Concentration_diluted × (Final Volume / Initial Aliquot Volume)

-

Experimental Workflow Diagram

The following diagram visualizes the key stages of the quantitative solubility determination protocol.

Caption: Workflow for solubility determination via UV-Vis spectroscopy.

Conclusion

The solubility of this compound is fundamentally dictated by its high reactivity. While it is a polar molecule, its practical application is limited to anhydrous polar aprotic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Polar protic solvents like water and alcohols are unsuitable as they readily decompose the compound via nucleophilic acyl substitution. For applications requiring precise concentration knowledge, the UV-Vis spectroscopic method detailed herein provides a robust and reliable means of quantifying solubility. This understanding is critical for chemists in process development and medicinal chemistry to control reaction stoichiometry, prevent unwanted side reactions, and develop effective purification strategies.

References

- Guidechem. How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ. [URL: https://www.guidechem.com/faq/synthesize-4-chloro-3-nitrobenzoic-acid-item892.html]

- PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. [URL: https://www.prepchem.com/synthesis-of-4-chloro-3-nitrobenzoic-acid/]

- Benchchem. Application Notes and Protocols: 4-Chloro-3-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis. [URL: https://www.benchchem.com/appnote/4-chloro-3-nitrobenzoic-acid-as-a-versatile-building-block-in-organic-synthesis]

- ChemicalBook. This compound - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/38818-50-7_cb9345311.htm]

- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/4-chloro-3-nitrobenzoyl-chloride-38818-50-7]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123477]

- Solubility of Things. Spectroscopic Techniques. [URL: https://solubilityofthings.com/spectroscopic-techniques/]

- Sigma-Aldrich. This compound 98 38818-50-7. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/407925]

- Scirp.org. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [URL: https://www.scirp.

- ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [URL: https://pubs.acs.org/doi/10.1021/ac0009445]

- ResearchGate. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [URL: https://www.researchgate.net/publication/11831454_Comparison_of_chromatographic_and_spectroscopic_methods_used_to_rank_compounds_for_aqueous_solubility]

- PubChem. 3-Chloro-4-nitrobenzoyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19077614]

- Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [URL: https://www.quora.

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound. [URL: https://patents.google.

- TCI Chemicals. SAFETY DATA SHEET - 4-Nitrobenzoyl Chloride. [URL: https://www.tcichemicals.com/BE/en/sds/N0176_US_EN.pdf]

- Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzoyl chloride. [URL: https://www.fishersci.co.uk/gb/en/sds.html?

- Solubility of Things. 4-Chloro-3-nitrobenzoic acid. [URL: https://solubilityofthings.com/water/acids/4-chloro-3-nitro-benzoic-acid]

- ChemicalBook. This compound(38818-50-7). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9345311.htm]

- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. [URL: https://patents.google.

- Guidechem. 4-Nitrobenzoyl chloride 122-04-3 wiki. [URL: https://www.guidechem.com/wiki/4-nitrobenzoyl-chloride-122-04-3-wiki-101141.html]

- Chemguide. an introduction to acyl chlorides (acid chlorides). [URL: https://www.chemguide.co.uk/organicprops/acylchlorides/background.html]

- SIELC Technologies. This compound. [URL: https://sielc.com/compound-4-chloro-3-nitrobenzoyl-chloride.html]

- Cheméo. This compound. [URL: https://www.chemeo.com/cid/13-526-3/4-Chloro-3-nitrobenzoyl-chloride.pdf]

- Chemistry LibreTexts. NS7. Solvent Effects in NS. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/10%3A_Nucleophilic_Substitution/NS7._Solvent_Effects_in_NS]

- Benchchem. Technical Support Center: Improving Selectivity in 4-Nitrobenzoyl Chloride Reactions. [URL: https://www.benchchem.com/appnote/improving-selectivity-in-4-nitrobenzoyl-chloride-reactions]

- LookChem. CAS No 38818-50-7 this compound. [URL: https://www.lookchem.com/cas-388/38818-50-7.html]

- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/4-chloro-3-nitrobenzoyl-chloride-38818-50-7]

- PubChem. 4-Chloro-3-nitrobenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7320]

- ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES. [URL: https://www.researchgate.

- YouTube. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [URL: https://www.youtube.

- YouTube. Preparation of acyl (acid) chlorides | Organic chemistry | Khan Academy. [URL: https://www.youtube.

- Save My Exams. Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [URL: https://www.savemyexams.com/a-level/chemistry/edexcel/20/revision-notes/area-5-transition-metals--organic-nitrogen-chemistry/5-4-organic-nitrogen-chemistry/5-4-7-acyl-chlorides--esters/]

- ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [URL: https://www.researchgate.net/post/What_should_i_reconsider_in_my_experiment_for_acyl_chloride_to_be_formed]

- Benchchem. Identifying and removing impurities from 4-(Methylamino)-3-nitrobenzoyl chloride. [URL: https://www.benchchem.com/appnote/identifying-and-removing-impurities-from-4-methylamino-3-nitrobenzoyl-chloride]

- NIH. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1186386/]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(38818-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C7H3Cl2NO3 | CID 123477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. savemyexams.com [savemyexams.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.es [fishersci.es]

- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

4-Chloro-3-nitrobenzoyl chloride reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 4-Chloro-3-nitrobenzoyl Chloride with Nucleophiles

Introduction

This compound is a bifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical agents. Its chemical architecture, featuring a highly reactive acyl chloride group on a benzene ring substituted with two powerful electron-withdrawing groups, endows it with a distinct and potent reactivity profile. The strategic placement of the chloro and nitro substituents profoundly influences the electrophilicity of the carbonyl carbon, making it an exemplary substrate for a wide range of nucleophilic acyl substitution reactions.

This technical guide offers a comprehensive exploration of the reactivity of this compound. Authored from the perspective of a senior application scientist, this document moves beyond simple reaction schemes to elucidate the underlying electronic and mechanistic principles that govern its behavior. We will dissect its interactions with various nucleophiles, provide field-tested experimental protocols, and present a framework for predicting and controlling reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals who utilize acylating agents and seek a deeper, practical understanding of this versatile reagent.

Electronic Profile and Inherent Reactivity

The reactivity of this compound is fundamentally dictated by the electronic properties of its substituents and the inherent nature of the acyl chloride functional group. The carbonyl carbon is the primary electrophilic site, and its susceptibility to nucleophilic attack is significantly amplified by the cumulative electron-withdrawing effects of the attached groups.

-

Acyl Chloride Group: The chlorine atom attached to the carbonyl is an excellent leaving group, a property derived from the stability of the resulting chloride anion (Cl⁻). This makes acyl chlorides one of the most reactive classes of carboxylic acid derivatives.[1][2] The reaction equilibrium strongly favors the substitution product.[3][4]

-

Nitro Group (-NO₂): Positioned meta to the chloro group and ortho to the benzoyl moiety, the nitro group is a powerful deactivating substituent. It exerts a strong electron-withdrawing influence through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[5]

-

Mesomeric Effect (-M): The nitro group delocalizes pi-electron density from the ring onto itself via resonance, further depleting the ring of electron density.[5][6] This effect enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile.

-

-

Chloro Group (-Cl): The chlorine atom on the ring also contributes a significant inductive electron-withdrawing effect (-I), further intensifying the electrophilicity of the carbonyl center. While it has a weak +M (donating) effect, the inductive effect is dominant for halogens.

The combination of these features renders the carbonyl carbon of this compound exceptionally electrophilic and thus highly susceptible to attack by a wide range of nucleophiles.

Caption: Electronic factors enhancing the electrophilicity of the carbonyl carbon.

The Nucleophilic Acyl Substitution Mechanism

Reactions of this compound with nucleophiles proceed almost universally through the nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[6][7] This two-step process is distinct from SN1 or SN2 reactions.[8]

-

Step 1: Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen.[3][9]

-

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond, and in doing so, expels the most stable leaving group—the chloride ion. This regenerates the trigonal planar geometry of the carbonyl group and yields the final substitution product.[8]

Caption: The generalized addition-elimination mechanism for nucleophilic acyl substitution.

Reactivity with Common Nucleophile Classes

N-Nucleophiles: Amine Acylation (Amide Synthesis)

The reaction with primary and secondary amines is one of the most robust and widely used transformations of this compound, yielding stable N-substituted amides. This reaction is typically rapid and high-yielding.

The reaction generates hydrochloric acid (HCl) as a byproduct. Since amines are basic, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To ensure the reaction proceeds to completion, a base must be added to neutralize the HCl.[10] This is the principle of the Schotten-Baumann reaction .[11][12]

-

Common Bases: Tertiary amines (e.g., triethylamine, diisopropylethylamine) or an aqueous base like sodium hydroxide are frequently used.[9][10][12] The choice of base depends on the solubility of the reactants and the desired reaction conditions.

-

Applications: The resulting 4-chloro-3-nitrobenzamides are valuable intermediates in medicinal chemistry, often serving as scaffolds for constructing more complex biologically active molecules.[12][13]

O-Nucleophiles: Alcohols and Water (Esterification and Hydrolysis)

Alcohols (Esterification): In the presence of a non-nucleophilic base like pyridine or triethylamine, this compound reacts readily with primary and secondary alcohols to form the corresponding esters.[14] The reaction is vigorous and typically proceeds at or below room temperature.[14] The base serves the same purpose as in amidation: to scavenge the HCl byproduct.

Water (Hydrolysis): Acyl chlorides are highly sensitive to moisture. This compound reacts with water to hydrolyze back to the parent carboxylic acid, 4-chloro-3-nitrobenzoic acid, with the liberation of HCl.[15] This is a competing side reaction, underscoring the necessity of using anhydrous solvents and inert atmospheric conditions for most other nucleophilic substitutions.

C-Nucleophiles: Friedel-Crafts Acylation

As a highly reactive acyl chloride, this compound is an effective reagent for the Friedel-Crafts acylation of electron-rich aromatic compounds such as anisole or veratrole. This reaction requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to generate a highly electrophilic acylium ion, which is then attacked by the aromatic ring to form a new carbon-carbon bond, yielding a diaryl ketone.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, incorporating in-process controls (TLC monitoring) to validate reaction progress.

Protocol 4.1: Synthesis of N-Aryl-4-chloro-3-nitrobenzamide

This protocol details a standard Schotten-Baumann procedure for the acylation of a primary aromatic amine.

Materials

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount | Moles (mmol) |

|---|---|---|---|---|

| This compound | 1.0 | 220.01 | 220 mg | 1.0 |

| Substituted Aniline | 1.05 | - | - | 1.05 |

| Triethylamine (TEA) | 1.2 | 101.19 | 167 µL | 1.2 |

| Dichloromethane (DCM), anhydrous | - | - | 10 mL | - |

Step-by-Step Methodology

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (5 mL).[9]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq, 220 mg) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes.[9] A precipitate (triethylammonium chloride) will likely form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[12]

-

Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) until the acyl chloride spot is no longer visible.

-

Workup:

-

Dilute the reaction mixture with an additional 20 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).[12] The acidic wash removes excess TEA, and the basic wash removes any unreacted starting acid.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the pure amide.

Caption: Experimental workflow for the synthesis of an N-aryl-4-chloro-3-nitrobenzamide.

Protocol 4.2: Synthesis of an Alkyl 4-Chloro-3-nitrobenzoate (Esterification)

Step-by-Step Methodology

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve a primary or secondary alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (10 mL).

-

Cooling: Cool the stirred solution to 0 °C.

-

Acyl Chloride Addition: Add a solution of this compound (1.05 eq) in anhydrous DCM (5 mL) dropwise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

-

Workup & Purification: Follow a similar aqueous workup procedure as described in Protocol 4.1 to remove pyridinium hydrochloride and excess reagents. Purify the crude ester by column chromatography or recrystallization.

Conclusion

This compound is a highly reactive and synthetically valuable acylating agent. Its reactivity is governed by a powerful combination of an excellent acyl chloride leaving group and the strong, cumulative electron-withdrawing effects of the nitro and chloro substituents on the aromatic ring. This electronic profile makes the carbonyl carbon exceptionally electrophilic, enabling rapid and efficient nucleophilic acyl substitution reactions. Its utility in forming robust amide and ester linkages under well-defined conditions, such as the Schotten-Baumann reaction, solidifies its role as a key building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. A thorough understanding of its reactivity and careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, are paramount to harnessing its full synthetic potential.

References

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. [Link]

-

Bentley, T. W., et al. (2012). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. [Link]

-

Allen. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.. [Link]

-

Emsley, J. (1987). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

Bordwell, F. G., & Scamehorn, R. G. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society. [Link]

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Khan Academy. Nucleophilic acyl substitution. [Link]

-

Vedantu. Organic Chemistry Some Basic Principles And Techniques Class 11 Chemistry Notes. [Link]

-

Chemistry LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. [Link]

-

MDPI. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

-

RSC Publishing. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

-

Cravotto, G., et al. (2001). Benzoyl chloride reaction with nitrobenzene. An unusual presonications effect. ResearchGate. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

ResearchGate. (2019). 3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. [Link]

-

PubMed. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. [Link]

-

PubChem. p-Nitrobenzoyl chloride. [Link]

-

Canadian Science Publishing. (2015). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. [Link]

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

Semantic Scholar. (2021). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

-

YouTube. (2021). 20.2 Nucleophilic Acyl Substitution. [Link]

-

ResearchGate. (2012). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

-

YouTube. (2023). Nucleophilic Acyl Substitution Reactions: General Concepts. [Link]

-

Organic Chemistry Portal. Synthesis of alkyl chlorides. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

UNI ScholarWorks. (1966). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]

-

Chemistry LibreTexts. (2023). Preparation of Esters. [Link]

-

PubChem. 4-chloro-3-nitrobenzyl alcohol. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 4-Chloro-3-nitrobenzyl alcohol. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amide Synthesis [fishersci.it]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Chloro-3-nitrobenzoyl Chloride: From Hazard Assessment to Emergency Response

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 4-Chloro-3-nitrobenzoyl chloride (CAS No. 38818-50-7). Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes core safety data with practical, field-proven insights to empower laboratory personnel with the knowledge to manage this reactive compound safely and effectively.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional aromatic compound featuring a reactive acyl chloride group and a nitro-substituted chlorinated benzene ring. This structure dictates its high reactivity, particularly its susceptibility to hydrolysis and its utility as a synthetic intermediate in pharmaceutical and materials science. Understanding its fundamental properties is the first step in a robust risk assessment.

| Property | Value | Source |

| CAS Number | 38818-50-7 | [1] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 220.01 g/mol | [1] |

| Appearance | Solid (often yellow to orange crystals) | [3] |

| Melting Point | 47-54 °C | |

| Boiling Point | 202-205 °C at 105 mmHg | |

| Primary Synonyms | 3-Nitro-4-chlorobenzoyl chloride | [1][4] |

Section 2: Hazard Identification and Mechanistic Rationale

The primary hazard associated with this compound is its severe corrosivity, classified under GHS as Skin Corrosion/Irritation Category 1B .[1] This means it causes severe skin burns and irreversible eye damage upon contact.[1][2]

Expert Insight: The "Why" Behind the Hazard

The corrosivity is not arbitrary; it is a direct consequence of the acyl chloride functional group . Acyl chlorides are highly electrophilic and react exothermically and rapidly with nucleophiles. The most common nucleophile in a laboratory environment is water (e.g., moisture on skin, in the eyes, or in the atmosphere).

This reaction, a hydrolysis, produces 4-chloro-3-nitrobenzoic acid and hydrochloric acid (HCl) gas.[5] The formation of HCl on contact with tissue is the primary cause of the severe chemical burns.[4] This water reactivity is a critical consideration for all handling and storage protocols.[6][7]

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards.

| GHS Pictogram | Hazard Class | Hazard Statement |

| Skin Corrosion 1B | H314: Causes severe skin burns and eye damage | |

| Acute Toxicity, Dermal (potential) | H312: Harmful in contact with skin (Reported by some suppliers) |

GHS classifications aggregated from multiple supplier safety data sheets.[1]

Caption: Causality of the primary corrosive hazard.

Section 3: Risk Assessment and Exposure Control

Effective risk management hinges on a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted inside a properly functioning chemical fume hood.[4][8] This is non-negotiable. The hood contains corrosive vapors and protects the user from splashes. The sash should be kept as low as possible.[6]

-

Glove Box: For reactions requiring strictly anhydrous conditions, a glove box with an inert atmosphere is the preferred engineering control.[8]

-

Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located within a 10-second travel distance of the work area.[9]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. A risk-based PPE selection is mandatory.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves. Butyl or Viton gloves are often recommended for acid chlorides. Standard nitrile gloves offer minimal protection and should only be used for incidental contact, if at all. Always double-check glove compatibility charts.

-

Eye and Face Protection: Safety goggles are mandatory. However, due to the severe corrosivity and splash hazard, a full-face shield worn over safety goggles is the required standard.[9]

-

Skin and Body Protection: A flame-resistant lab coat (e.g., Nomex) is essential.[7] An additional chemical-resistant apron should be worn when handling larger quantities (>50g).[9] Ensure clothing is long-sleeved, and shoes are closed-toed.[6]

-

Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with cartridges appropriate for acid gases (e.g., yellow cartridge) is necessary.[4]

Section 4: Safe Handling and Storage Protocols

Step-by-Step Handling Protocol

-

Preparation: Before handling the chemical, ensure the fume hood is operational, the designated work area is clear of incompatible materials (especially water and bases), and all required PPE is donned correctly.[10]

-

Inert Atmosphere: As acyl chlorides can be hydrolyzed by atmospheric moisture, use of techniques to handle under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially if the material's integrity is critical for a reaction.[5]

-

Dispensing: Use glass or polytetrafluoroethylene (PTFE)-lined spatulas and weighing vessels. The solid can be hygroscopic. Work efficiently to minimize exposure to air.

-